The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide typically involves multi-step organic reactions. A common approach includes:
Each step requires careful optimization of reaction conditions (temperature, solvent, catalysts) to maximize yield and purity of the final product .
The molecular structure of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide can be represented using its SMILES notation: O=C(NCCn1cnc2ccsc2c1=O)c1cc(-c2cccnc2)on1
. This notation highlights the arrangement of atoms and functional groups within the molecule.
The structure features:
This complex arrangement contributes to its potential biological activity by allowing interactions with various biological targets .
The compound can undergo various chemical reactions typical for heterocyclic compounds:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to explore structure-activity relationships in drug development .
The physical properties of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide include:
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide has potential applications in several scientific fields:
Research continues to explore its efficacy and safety profiles as part of drug discovery programs targeting cancer treatment strategies .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: